molecular formula C9H9N3OS2 B1266905 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide CAS No. 24044-91-5

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B1266905
CAS No.: 24044-91-5
M. Wt: 239.3 g/mol
InChI Key: CERPICSYASCOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C10H9N3OS2. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzothiazole ring, which is a common structural motif in many biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

2-(1,3-Benzothiazol-2-ylthio)acetohydrazide interacts with its targets by binding to these receptors and exchangers This interaction alters the normal function of these targets, leading to changes in neuronal excitability and synaptic transmission

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability and synaptic transmission . By interacting with the GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, the compound can influence the balance between excitatory and inhibitory signals in the brain, potentially reducing the likelihood of seizure onset.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound has a significant anticonvulsant effect.

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzothiazol-2-ylthio)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit anticonvulsant activity, which suggests its interaction with molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The nature of these interactions involves binding to these receptors, which can modulate their activity and influence neurotransmission. Additionally, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been found to interact with the Na/H exchanger, further highlighting its role in biochemical processes .

Cellular Effects

The effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA receptors can lead to changes in cell signaling pathways that regulate neuronal excitability and neurotransmitter release . Furthermore, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide at the molecular level involves several key interactions. This compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes, which can lead to their inhibition or activation. For example, the binding of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to GABA receptors can inhibit their activity, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their activity and influencing cellular processes. Changes in gene expression induced by 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can also contribute to its molecular mechanism of action, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can change over time. Studies have shown that this compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide may undergo degradation, which can affect its potency and efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurological disorders .

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to provide anticonvulsant effects without significant toxicity . At higher doses, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can exhibit toxic or adverse effects, such as drowsiness, ataxia, and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in biosynthesis and energy production . For instance, its interaction with the Na/H exchanger can affect ion transport and cellular homeostasis, impacting overall metabolic function . Understanding the metabolic pathways associated with 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within different cellular compartments . The distribution of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide within tissues can also affect its efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence energy production and apoptosis, while its presence in the nucleus can affect gene expression and cellular signaling. Understanding the subcellular localization of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is essential for elucidating its molecular mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is unique due to its specific structural features, which include the benzothiazole ring and the hydrazide group. These features contribute to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPICSYASCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293761
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-91-5
Record name 24044-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Customer
Q & A

Q1: What is the significance of modifying 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to create new derivatives?

A1: The study aimed to synthesize new heterocyclic compounds derived from 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide and evaluate their potential antimicrobial activity []. Researchers explored various modifications, including the formation of Schiff bases, oxadiazole rings, hydrazinecarbothioamides, and dihydrophthalazine-1,4-dione derivatives. By introducing different functional groups and altering the core structure, the study sought to identify derivatives with enhanced antimicrobial properties compared to the parent compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.